molecular formula C9H17NO3 B577786 2-Oxa-7-azaspiro[3.5]nonane acetate CAS No. 1313369-52-6

2-Oxa-7-azaspiro[3.5]nonane acetate

Cat. No.: B577786
CAS No.: 1313369-52-6
M. Wt: 187.239
InChI Key: XJUAPRYBANCHCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxa-7-azaspiro[35]nonane acetate is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[3.5]nonane acetate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can lead to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[3.5]nonane acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone® for oxidative cyclizations and reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .

Scientific Research Applications

2-Oxa-7-azaspiro[3.5]nonane acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[3.5]nonane acetate involves its interaction with specific molecular targets. For instance, spirocyclic oxetanes, including 2-Oxa-7-azaspiro[3.5]nonane, have been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site. This binding enhances the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, which is crucial for their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

Uniqueness

2-Oxa-7-azaspiro[3.5]nonane acetate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

IUPAC Name

acetic acid;2-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H4O2/c1-3-8-4-2-7(1)5-9-6-7;1-2(3)4/h8H,1-6H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAPRYBANCHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CNCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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